2-Cyclopropoxy-5-isopropylbenzenesulfonamide
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Overview
Description
2-Cyclopropoxy-5-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-5-isopropylbenzenesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-5-isopropylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
2-Cyclopropoxy-5-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropoxy-5-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide-based structures.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes that require sulfonamide groups for their activity. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
2-Cyclopropoxy-5-isopropylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-5-isopropoxybenzenesulfonamide: This compound has an additional isopropoxy group, which may alter its chemical properties and reactivity.
5-Cyclopropoxy-2-isopropylbenzenesulfonamide: This isomer has the cyclopropoxy and isopropyl groups in different positions on the benzene ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)9-3-6-11(16-10-4-5-10)12(7-9)17(13,14)15/h3,6-8,10H,4-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
SSZFCKPOSSJMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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